Iron(3+);propan-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

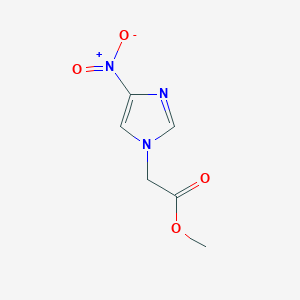

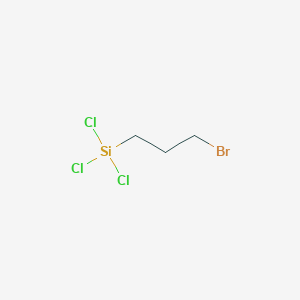

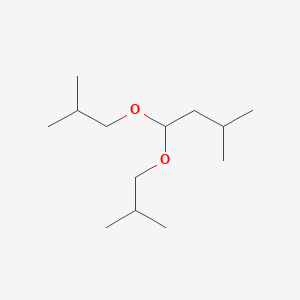

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is an organometallic compound with the molecular formula Fe(OCH(CH₃)₂)₃. It is a gray solid that is highly sensitive to moisture and decomposes in water. This compound is widely used in various fields, including catalysis, synthesis, and the production of nano-materials and thin films .

Mechanism of Action

Target of Action

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .

Mode of Action

This compound interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .

Pharmacokinetics

Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of this compound is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(3+);propan-2-olate can be synthesized through the reaction of iron(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

FeCl3+3NaOCH(CH3)2→Fe(OCH(CH3)2)3+3NaCl

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with isopropanol in large-scale reactors under controlled conditions. The product is then purified and packaged under an inert atmosphere to prevent degradation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also be reduced to lower oxidation states of iron.

Substitution: The compound can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various ligands such as phosphines or amines can be used under inert conditions.

Major Products Formed:

Oxidation: Iron oxides or hydroxides.

Reduction: Iron(II) compounds.

Substitution: Complexes with new ligands replacing the isopropoxide groups.

Scientific Research Applications

Iron(3+);propan-2-olate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of iron-containing compounds and as a catalyst in various organic reactions.

Biology: It is employed in the preparation of bio-compatible materials and in the study of iron metabolism.

Medicine: The compound is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

Comparison with Similar Compounds

Iron(III) tert-butoxide: Similar to Iron(3+);propan-2-olate but with tert-butoxide ligands.

Iron(III) ethoxide: Contains ethoxide ligands instead of isopropoxide.

Iron(III) methoxide: Contains methoxide ligands.

Comparison:

Iron(III) tert-butoxide: More sterically hindered due to the larger tert-butoxide groups, which can affect its reactivity and solubility.

Iron(III) ethoxide: Less sterically hindered than this compound, leading to different reactivity patterns.

Iron(III) methoxide: Even less sterically hindered, with higher reactivity in certain substitution reactions.

This compound is unique due to its balance of steric hindrance and reactivity, making it suitable for a wide range of applications in catalysis and material science .

Properties

CAS No. |

14995-22-3 |

|---|---|

Molecular Formula |

C9H24FeO3 |

Molecular Weight |

236.13 g/mol |

IUPAC Name |

iron;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

CLASSVPTSXBDMK-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Fe] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)